2-Chloro-6-(4-methylpiperazin-1-yl)benzaldehyde
Overview
Description
2-Chloro-6-(4-methylpiperazin-1-yl)benzaldehyde is a chemical compound with the molecular formula C12H15ClN2O and a molecular weight of 238.72 . It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for 2-Chloro-6-(4-methylpiperazin-1-yl)benzaldehyde is 1S/C12H15ClN2O/c1-14-5-7-15(8-6-14)12-4-2-3-11(13)10(12)9-16/h2-4,9H,5-8H2,1H3 . This indicates the presence of a benzaldehyde group substituted with a chlorine atom and a 4-methylpiperazine group.Physical And Chemical Properties Analysis
2-Chloro-6-(4-methylpiperazin-1-yl)benzaldehyde is a powder at room temperature . It has a molecular weight of 238.72 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Scientific Research Applications
Molecular Structure and Vibrational Spectra Analysis
The molecular structure and vibrational frequencies of related molecules, like 5-chloro-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one, have been analyzed using ab initio Hartree-Fock and Density Functional Theory (DFT). These studies, which involve calculations of molecular geometry and vibrational frequencies, aim to understand the conformational stability and electronic properties of such molecules. The results, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, indicate charge transfer within the molecule, emphasizing its electronic characteristics and potential application in molecular electronics (Taşal & Kumalar, 2010).
Synthesis and Catalytic Activity
The molecule has been used in the synthesis of complex organic structures. For instance, it has served as a key component in the enantioselective preparation of bis(1-hydroxyalkyl)benzenes, indicating its role in inducing chemo-selectivity and enantioselectivity in organic synthesis (Asami, Wada, & Furuya, 2001).
Antioxidant and Enzyme Inhibition Properties
Derivatives of 2-Chloro-6-(4-methylpiperazin-1-yl)benzaldehyde, such as benzimidazole derivatives, have been synthesized and evaluated for their antioxidant activities and enzyme inhibition properties. These studies highlight the potential of the molecule in developing pharmaceutical agents with antioxidant properties and enzyme inhibitory activity, useful in treating various diseases (Özil, Parlak, & Baltaş, 2018).
Application in Material Science
The compound has also found applications in material science. For instance, its derivatives have been involved in the synthesis and characterization of compounds like aluminum and zinc quinolates with potential applications in light-emitting devices due to their photoluminescence properties (Barberis & Mikroyannidis, 2006).
Safety And Hazards
properties
IUPAC Name |
2-chloro-6-(4-methylpiperazin-1-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c1-14-5-7-15(8-6-14)12-4-2-3-11(13)10(12)9-16/h2-4,9H,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHVREUDZHLVSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C(=CC=C2)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(4-methylpiperazin-1-yl)benzaldehyde | |
CAS RN |
1021017-88-8 | |
Record name | 2-chloro-6-(4-methylpiperazin-1-yl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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